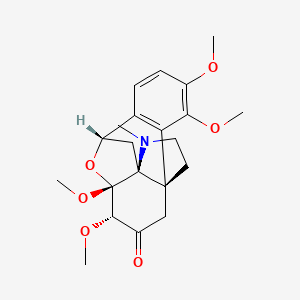
Epistephamiersine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Epistephamiersine is typically achieved through extraction from natural sources rather than synthetic routes. The extraction process involves the use of organic solvents, followed by chromatographic separation and crystallization purification . The roots of Stephania japonica are the primary source of this compound .
Industrial Production Methods
The extraction process involves several steps, including solvent extraction, chromatographic techniques, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Epistephamiersine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield epoxide derivatives, while reduction may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Epistephamiersine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Epistephamiersine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of certain enzymes and receptors, although the exact pathways are still under investigation . The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Epistephamiersine can be compared with other hasubanan type alkaloids, such as:
- Aknadinine
- Longanone
- Stephasunoline
- N-methylstephuline
- Prostephabyssine
- Aknadilactam
- Dihydrothis compound
- Hasubanonine
These compounds share similar structural features but differ in their specific chemical properties and biological activities. This compound is unique due to its specific molecular configuration and the resulting biological effects .
Propiedades
IUPAC Name |
(1S,8S,10S,11R,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZNWQGZHNUIG-JMMIECQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H](C(=O)C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is epistephamiersine and where is it found?
A1: this compound is a hasubanan alkaloid, a class of compounds known for their diverse biological activities. It was first isolated from the plant Stephania japonica Miers []. Later, it was also found in Stephania hernandifolia [] and surprisingly, in certain species of brown algae like Sargassum hystrix [].
Q2: How does the structure of this compound compare to similar alkaloids?
A2: this compound shares a core structure with other hasubanan alkaloids, but its unique features include a β-equatorial methoxy group at the C-7 position. This distinguishes it from its epimer, stephamiersine, which has an α-axial methoxy group at the same position []. These subtle structural differences can potentially lead to variations in their biological activities.
Q3: Has this compound been investigated for potential applications beyond its identification and structural characterization?
A3: Currently, research on this compound is primarily focused on its isolation, structural elucidation, and chemotaxonomic significance. Studies have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this alkaloid [, , ]. Further research is needed to explore its potential biological activities and possible applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,13R,15S,18S)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene](/img/structure/B1153927.png)
![(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B1153930.png)
